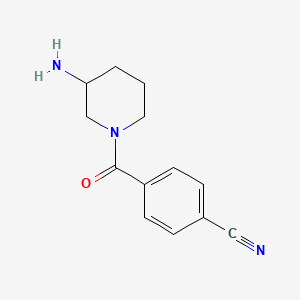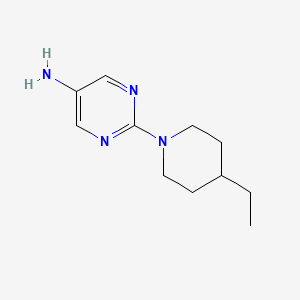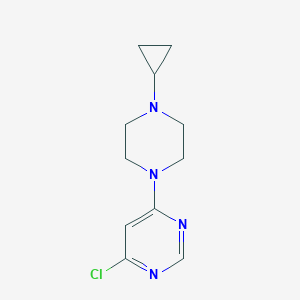
Ácido 4-(Metilamino)quinolina-3-carboxílico
Descripción general
Descripción
4-(Methylamino)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylamino)quinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylamino)quinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: Agentes antibacterianos
Ácido 4-(Metilamino)quinolina-3-carboxílico: está estructuralmente relacionado con las quinolonas, una clase de compuestos ampliamente utilizados como agentes antibacterianos . La estructura de la quinolona permite la formación de complejos metálicos, que pueden mejorar la actividad antimicrobiana. La capacidad de este compuesto para unirse a iones metálicos lo convierte en un andamiaje valioso para el desarrollo de nuevos fármacos antibacterianos con una eficacia y propiedades farmacocinéticas potencialmente mejoradas.
Farmacología: Descubrimiento de fármacos
En farmacología, el ácido 4-(Metilamino)quinolina-3-carboxílico sirve como una estructura central para sintetizar diversas moléculas farmacológicamente activas . Sus derivados se han investigado por su potencial para inhibir enzimas como la fosfatasa alcalina humana, que es significativa en el descubrimiento de fármacos para enfermedades como el cáncer y los trastornos metabólicos .
Bioquímica: Inhibición enzimática
El compuesto se ha estudiado por sus efectos inhibitorios sobre las enzimas, lo cual es crucial para comprender los mecanismos de la enfermedad y desarrollar agentes terapéuticos . Al modificar la estructura de la quinolona, los investigadores pueden crear derivados que se dirigen selectivamente e inhiben enzimas específicas involucradas en los procesos de la enfermedad.
Ciencia de materiales: Síntesis orgánica
En la ciencia de materiales, el ácido 4-(Metilamino)quinolina-3-carboxílico se puede utilizar para sintetizar compuestos orgánicos con propiedades electrónicas y estructurales específicas . Estos materiales se pueden aplicar en diversas tecnologías, incluidos los diodos orgánicos emisores de luz (OLED) y la fotovoltaica orgánica (OPV).
Química analítica: Cromatografía
Este compuesto también puede desempeñar un papel en la química analítica como estándar o reactivo en métodos cromatográficos utilizados para separar, identificar y cuantificar sustancias químicas . Su estructura y propiedades bien definidas lo hacen adecuado para su uso en cromatografía líquida de alta resolución (HPLC) y otras técnicas analíticas.
Ciencia ambiental: Remediación de la contaminación
La investigación sobre las aplicaciones ambientales del ácido 4-(Metilamino)quinolina-3-carboxílico incluye su posible uso en la remediación de la contaminación . Se podrían diseñar derivados de este compuesto para que interactúen con los contaminantes, facilitando su descomposición o eliminación del medio ambiente.
Mecanismo De Acción
- Quinolines often participate in redox reactions, metabolic pathways, and enzyme-catalyzed processes. The pyranoquinoline ring system, which includes 4-(Methylamino)quinoline-3-carboxylic acid, may influence various cellular processes .
Biochemical Pathways
As with any compound, understanding its action requires a multidisciplinary approach, combining chemistry, pharmacology, and biology . 🌟
Análisis Bioquímico
Biochemical Properties
4-(Methylamino)quinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-(Methylamino)quinoline-3-carboxylic acid and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function .
Cellular Effects
The effects of 4-(Methylamino)quinoline-3-carboxylic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, 4-(Methylamino)quinoline-3-carboxylic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-(Methylamino)quinoline-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4-(Methylamino)quinoline-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Methylamino)quinoline-3-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the stability of 4-(Methylamino)quinoline-3-carboxylic acid can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can also lead to changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(Methylamino)quinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4-(Methylamino)quinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux. For example, this compound can inhibit enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in their levels. Additionally, 4-(Methylamino)quinoline-3-carboxylic acid can affect the activity of metabolic enzymes by binding to their active sites or allosteric sites .
Transport and Distribution
The transport and distribution of 4-(Methylamino)quinoline-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of 4-(Methylamino)quinoline-3-carboxylic acid within tissues can also influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-(Methylamino)quinoline-3-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .
Propiedades
IUPAC Name |
4-(methylamino)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-7-4-2-3-5-9(7)13-6-8(10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDQTOHJJQASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B1464367.png)
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)



![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)




![5-[(2-chloro-6-fluorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole](/img/structure/B1464383.png)


